

spectroscopic data (NMR, IR, MS) of 3,4-Bis(benzyloxy)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Bis(benzyloxy)phenol

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An In-depth Technical Guide to the Spectroscopic Characterization of **3,4-Bis(benzyloxy)phenol**

Authored by a Senior Application Scientist

Introduction

3,4-Bis(benzyloxy)phenol is a valuable intermediate in organic synthesis, particularly in the preparation of polyphenolic compounds and complex natural products. Its structure, featuring a central phenol ring protected by two benzyl groups, imparts specific chemical properties that are of interest to researchers in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its effective use. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **3,4-Bis(benzyloxy)phenol**, grounded in fundamental principles and practical experimental considerations.

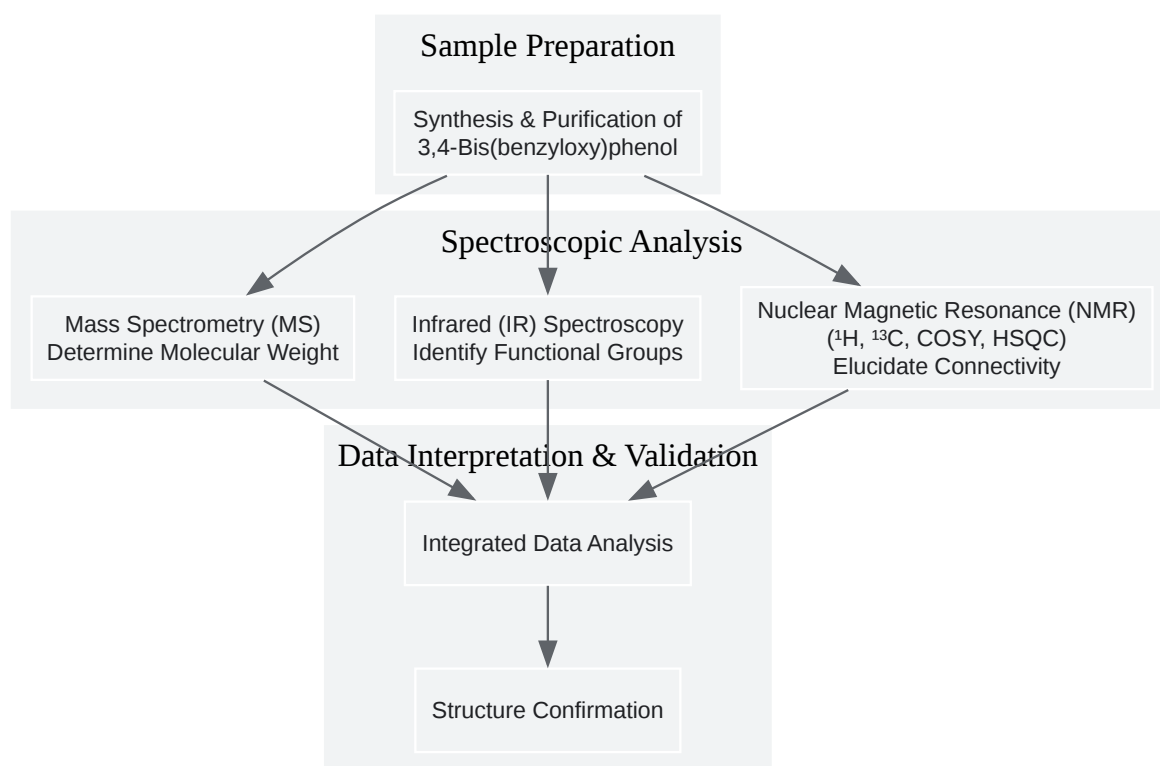
The molecular structure of **3,4-Bis(benzyloxy)phenol**, with the IUPAC name 3,4-bis(phenylmethoxy)phenol, is foundational to interpreting its spectral data.^[1] The key structural features include a trisubstituted aromatic phenol ring, two benzyl ether linkages, and a free hydroxyl group.

Molecular Structure and Analysis Workflow

A clear understanding of the molecule's topology is the first step in spectroscopic analysis. The diagram below illustrates the structure of **3,4-Bis(benzyloxy)phenol** with atom numbering

used for NMR assignments. Following this, a generalized workflow for comprehensive spectroscopic characterization is presented.

Caption: Molecular structure of **3,4-Bis(benzyloxy)phenol** with atom numbering.



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Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **3,4-Bis(benzyloxy)phenol**, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Data Summary:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30 - 7.50	Multiplet	10H	Protons of the two benzyl (Ph-CH_2) groups
~6.90	Doublet	1H	H-5
~6.75	Doublet of doublets	1H	H-6
~6.60	Doublet	1H	H-2
~5.50	Singlet	1H	Phenolic -OH
~5.10	Singlet	4H	Benzylic - OCH_2 - protons

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration. Data is synthesized from typical values for similar structures.

Interpretation and Experimental Rationale:

- Aromatic Region (δ 6.5-7.5 ppm):** The complex multiplet between 7.30 and 7.50 ppm, integrating to 10 protons, is characteristic of the ten protons on the two monosubstituted benzyl rings. The protons on the central phenol ring appear as three distinct signals in the upfield aromatic region, as expected for a 1,2,4-trisubstituted benzene ring. Their specific splitting patterns (doublet, doublet of doublets) arise from their coupling with adjacent protons.
- Benzylic Protons (δ ~5.10 ppm):** The two - OCH_2 - groups are chemically equivalent and appear as a sharp singlet, integrating to 4 protons. The absence of splitting indicates no adjacent protons. Their downfield shift is due to the deshielding effect of the adjacent oxygen atoms.

- **Phenolic Proton ($\delta \sim 5.50$ ppm):** The hydroxyl proton appears as a broad singlet. Its chemical shift is variable and depends on solvent, concentration, and temperature. To confirm this peak, a D_2O exchange experiment can be performed, which would cause the -OH peak to disappear.

Experimental Protocol: 1H NMR

- **Sample Preparation:** Dissolve 5-10 mg of **3,4-Bis(benzyloxy)phenol** in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a standard 5 mm NMR tube. The choice of solvent is critical; $CDCl_3$ is common for many organic compounds.[\[2\]](#)
- **Instrument Setup:** The spectrum is typically acquired on a 400 or 500 MHz spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse sequence is used.
 - **Number of Scans:** 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
 - **Reference:** Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[\[2\]](#)
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the TMS signal.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

Data Summary:

Chemical Shift (δ) ppm	Assignment
~150.0	C4-O
~149.5	C3-O
~145.0	C1-OH
~137.0	Quaternary C of benzyl groups
~128.5	Ortho-C of benzyl groups
~128.0	Para-C of benzyl groups
~127.5	Meta-C of benzyl groups
~118.0	C6
~115.5	C5
~106.0	C2
~71.0	Benzylic -OCH ₂ -

Note: Data is synthesized from typical values for similar structures and spectral databases.[\[1\]](#)
[\[3\]](#)

Interpretation and Experimental Rationale:

- Aromatic Carbons (δ 100-160 ppm): The spectrum shows ten distinct signals in the aromatic region. Three signals correspond to the oxygen-bound carbons (C1, C3, C4) and are found furthest downfield due to the strong deshielding effect of oxygen. The other seven signals correspond to the remaining aromatic carbons. Due to symmetry, the ortho and meta carbons of the two benzyl groups are equivalent, respectively.[\[2\]](#)
- Aliphatic Carbon (δ ~71.0 ppm): A single peak in the aliphatic region corresponds to the two equivalent benzylic -OCH₂- carbons.

Experimental Protocol: ¹³C NMR

- Sample Preparation: The same sample prepared for ¹H NMR can be used.

- Instrument Setup: Performed on the same spectrometer as the ^1H NMR.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
 - Number of Scans: A larger number of scans (e.g., 128 to 1024) is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - Reference: The solvent peak (e.g., CDCl_3 at δ 77.16 ppm) is typically used as an internal reference.^[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Data Summary:

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
~3400	Broad, Medium	O-H Stretch	Phenolic -OH
~3030	Medium	C-H Stretch	Aromatic C-H
~2920	Medium	C-H Stretch	Benzylic C-H
~1600, ~1500	Strong	C=C Stretch	Aromatic Ring
~1270	Strong	C-O Stretch	Aryl Ether
~1120	Strong	C-O Stretch	Benzyl Ether

Note: Data synthesized from typical values for phenols and ethers.^{[5][6][7]}

Interpretation and Experimental Rationale:

- **O-H Stretch:** The broad absorption band around 3400 cm^{-1} is a clear indicator of the hydroxyl (-OH) group, with the broadening caused by hydrogen bonding.[7]
- **C-H Stretches:** Absorptions above 3000 cm^{-1} are characteristic of C-H bonds where the carbon is sp^2 hybridized (aromatic rings). The absorptions just below 3000 cm^{-1} are from the sp^3 hybridized C-H bonds of the benzylic methylene groups.[6]
- **C=C Aromatic Stretches:** The sharp peaks around 1600 and 1500 cm^{-1} are characteristic of carbon-carbon double bond stretching within the aromatic rings.
- **C-O Stretches:** The strong absorptions in the fingerprint region ($1300\text{-}1100\text{ cm}^{-1}$) are indicative of the C-O stretching vibrations of the aryl and benzyl ether linkages.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:**
 - **Solid Sample (KBr Pellet):** A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk.
 - **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly on the ATR crystal. This method requires minimal sample preparation.
- **Instrument Setup:** An FTIR (Fourier Transform Infrared) spectrometer is used.
- **Acquisition:** A background spectrum (of air or the KBr pellet without sample) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.
- **Data Analysis:** The resulting spectrum shows percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation pattern.

Data Summary (Electron Ionization - EI):

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
306	High	$[M]^+$, Molecular Ion
215	Medium	$[M - CH_2Ph]^+$
91	Very High (Base Peak)	$[C_7H_7]^+$, Tropylium ion

Note: Data synthesized from typical fragmentation patterns of benzyl ethers and phenols.[\[8\]](#)

Interpretation and Experimental Rationale:

- Molecular Ion Peak ($[M]^+$): The peak at m/z 306 corresponds to the molecular weight of **3,4-Bis(benzyloxy)phenol** ($C_{20}H_{18}O_3$), confirming its molecular formula.[\[1\]](#)
- Fragmentation Pattern:
 - The base peak at m/z 91 is the most characteristic fragment for benzyl ethers. It corresponds to the highly stable tropylium cation ($[C_7H_7]^+$), formed by the cleavage of the benzyl-oxygen bond followed by rearrangement.
 - The peak at m/z 215 results from the loss of a benzyl radical ($\bullet CH_2Ph$, 91 Da) from the molecular ion.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the instrument. Common methods include Direct Infusion or via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization:
 - Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This is useful for structural elucidation.
 - Electrospray Ionization (ESI): A soft ionization technique that typically results in a protonated molecule $[M+H]^+$ (m/z 307) with minimal fragmentation. This is ideal for accurate molecular weight determination.

- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Conclusion

The collective data from NMR, IR, and MS provide a self-validating and unambiguous confirmation of the structure of **3,4-Bis(benzyloxy)phenol**. ^1H and ^{13}C NMR establish the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, ether, aromatic rings), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic guide serves as a foundational reference for researchers utilizing this important chemical intermediate.

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- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 3,4-Bis(benzyloxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2699590#spectroscopic-data-nmr-ir-ms-of-3-4-bis-benzyloxy-phenol]

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